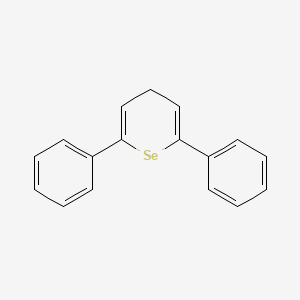

2,6-Diphenyl-4H-selenopyran

Description

Properties

CAS No. |

91404-04-5 |

|---|---|

Molecular Formula |

C17H14Se |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

2,6-diphenyl-4H-selenopyran |

InChI |

InChI=1S/C17H14Se/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-13H,7H2 |

InChI Key |

SYKYARMDQZYTCS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C([Se]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Methodologies for the Synthesis of 2,6 Diphenyl 4h Selenopyran and Its Derivatives

Traditional Synthetic Pathways to the 4H-Selenopyran Ring System

Traditional methods for constructing the 4H-selenopyran ring often rely on the cyclization of acyclic precursors, such as 1,5-dicarbonyl compounds, or the transformation of other heterocyclic systems like selenopyrylium (B14756774) salts.

Cyclocondensation Reactions from Dicarbonyl Precursors

A prevalent and general method for the formation of the selenopyran ring involves the reaction of 1,5-diketones with a selenium source. lookchem.com The reaction of 1,5-diarylpentane-1,5-diones with a reagent system composed of aluminum selenide (B1212193) (Al₂Se₃), hydrochloric acid (HCl), and acetic acid (AcOH) has been shown to produce 2,6-diaryl-4H-selenopyrans in satisfactory yields. thieme-connect.de For instance, 1,5-diphenylpentane-1,5-dione reacts under these conditions to yield 2,6-diphenyl-4H-selenopyran.

Below is a table summarizing the synthesis of 4H-selenopyrans from dicarbonyl precursors.

| Precursor (1,5-Diketone) | Reagents | Product | Yield (%) | Reference |

| 1,5-Diphenylpentane-1,5-dione | Al₂Se₃, HCl, AcOH | This compound | Satisfactory | thieme-connect.de |

| 1,5-Diaryl-3,3-diphenylpentane-1,5-diones | Al₂Se₃, HCl, AcOH | 2,6-Diaryl-4,4-diphenyl-4H-selenopyrans | Satisfactory | thieme-connect.de |

| 1,5-Diketones | H₂Se, CF₃CO₂H | 4H-Selenopyrans | - | scispace.com |

Table 1: Synthesis of 4H-Selenopyrans via Cyclocondensation of 1,5-Diketones.

Approaches via Selenopyrylium Salts

Selenopyrylium salts are stable, aromatic heterocyclic cations that serve as valuable intermediates in the synthesis of various selenium-containing compounds, including 4H-selenopyrans. lookchem.comacs.org These salts can be prepared from 1,5-diketones by reaction with hydrogen selenide followed by treatment with an acid like perchloric acid (HClO₄). lookchem.com

The conversion of selenopyrylium salts to 4H-selenopyrans can be achieved through various reactions. For example, the reduction of selenopyrylium salts can lead to the formation of 4H-selenopyrans. Additionally, the reaction of selenopyrylium salts with nucleophiles can also yield substituted 4H-selenopyran derivatives. chim.it For instance, 2,4,6-triphenylselenopyrylium salts have been shown to react in novel ways to produce 2,4,6-triphenyl-4H-selenopyrans. scispace.com

The following table provides examples of the synthesis of selenopyrylium salts.

| Precursor (1,5-Diketone) | Reagents | Product (Selenopyrylium Salt) | Yield (%) | Reference |

| 1,5-Diphenylpentane-1,5-dione | 1. H₂Se, HCl, MeCO₂H; 2. HClO₄ | 2,6-Diphenylselenopyrylium perchlorate | 19 | lookchem.com |

| 1-Phenyl-3-methyl-1,5-diphenylpentane-1,5-dione | 1. H₂Se, HCl, MeCO₂H; 2. HClO₄ | 2,6-Diphenyl-4-methylselenopyrylium perchlorate | 17 | lookchem.com |

| 1,3,5-Triphenylpentane-1,5-dione | 1. H₂Se, HCl, MeCO₂H; 2. HClO₄ | 2,4,6-Triphenylselenopyrylium perchlorate | 30 | lookchem.com |

Table 2: Synthesis of Selenopyrylium Salts from 1,5-Diketones.

Advanced Strategies for Constructing Selenium-Containing Heterocycles Relevant to Selenopyrans

More recent synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of selenium heterocycles. These include intramolecular cyclizations, the use of elemental selenium, and photo- and electrochemical approaches.

Intramolecular Cyclization Reactions Involving Selenols and Related Intermediates

Intramolecular cyclization of suitably functionalized precursors containing a selenium moiety, such as selenols, is a powerful strategy for the synthesis of selenium-containing heterocycles. acs.org These reactions often proceed with high regioselectivity. For example, the intramolecular cyclization of phenylselenols onto a triple bond has been utilized for the preparation of benzo[b]selenophenes. acs.org While direct examples for this compound are less common, the principle can be applied to the synthesis of related selenopyran systems. The generation of a selenol intermediate, which then undergoes an intramolecular nucleophilic attack on an appropriate electrophilic carbon, is a key step in these syntheses. ccspublishing.org.cn

Reactions Utilizing Elemental Selenium as a Chalcogen Source

Elemental selenium (Se) is an attractive selenium source due to its stability, low cost, and ease of handling compared to many other selenium reagents. researchgate.net Various methods have been developed to activate elemental selenium for its incorporation into heterocyclic frameworks. researchgate.netresearchgate.net These strategies are relevant to the synthesis of selenopyrans and their derivatives. For instance, DBU-promoted three-component cascade annulation of 3-oxo-3-phenylpropanenitriles, (E)-chalcones, and elemental selenium has been reported for the synthesis of tetrasubstituted selenophenes, demonstrating the utility of elemental selenium in multicomponent reactions to build complex heterocycles. orcid.org The direct cyclization of various organic substrates using elemental selenium is a key strategy in the synthesis of a wide range of selenaheterocycles. springerprofessional.de

Photoelectric-Driven and Electrochemical Synthesis Routes

Modern synthetic methods are increasingly exploring the use of light and electricity to drive chemical reactions, offering green and efficient alternatives to traditional thermal methods.

Photochemical reactions have been employed in the synthesis of 4H-seleno(thio)pyrans and their salts. rsc.org The photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans has also been studied, indicating the influence of light on these heterocyclic systems. orcid.org

Electrochemical synthesis is emerging as a powerful tool for the construction of heterocyclic compounds, including those containing selenium. The electrosynthesis of selenium-containing naphthoquinones has been demonstrated, showcasing the potential of electrochemical methods to form C-Se bonds and induce cyclization. springerprofessional.de These methods often proceed under mild conditions and can offer high selectivity. While a specific electrochemical synthesis for this compound is not widely documented, the general principles of electrochemical cyclization of selenium-containing precursors are applicable.

Derivatization and Structural Modification of this compound

The this compound core serves as a versatile scaffold for the introduction of various functional groups and for the construction of more complex molecular architectures. These modifications are crucial for tuning the electronic, optical, and biological properties of the resulting compounds. Key derivatization strategies include electrophilic substitution on the selenopyran ring, functionalization at the 4-position, and the synthesis of related saturated and conjugated systems.

Halogenation and Nitration of the Selenopyran Core

Electrophilic substitution reactions on the 4H-selenopyran ring primarily occur at the electron-rich 3 and 5 positions. The presence of the selenium atom and the phenyl substituents influences the reactivity and regioselectivity of these transformations.

Detailed research has demonstrated the successful halogenation and nitration of the this compound system. For instance, 2,4,4,6-tetraphenyl-4H-selenopyran can be brominated or nitrated at the 3 and 5 positions to yield the corresponding substituted derivatives. rsc.org The reaction of 2,4,4,6-tetraphenyl-4H-selenopyran with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid leads to the formation of the 3,5-dibromo derivative. Similarly, nitration can be achieved using nitric acid in acetic acid to afford the 3,5-dinitro-2,4,4,6-tetraphenyl-4H-selenopyran. rsc.org

Table 1: Halogenation and Nitration of 2,4,4,6-Tetraphenyl-4H-selenopyran

| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |

| 2,4,4,6-Tetraphenyl-4H-selenopyran | N-Bromosuccinimide (NBS), CHCl₃/AcOH | 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-selenopyran | 3 and 5 | rsc.org |

| 2,4,4,6-Tetraphenyl-4H-selenopyran | HNO₃, AcOH | 3,5-Dinitro-2,4,4,6-tetraphenyl-4H-selenopyran | 3 and 5 | rsc.org |

Introduction of Cyano and Aldehyde Functionalities

The introduction of cyano and aldehyde groups onto the this compound framework provides valuable handles for further synthetic transformations and for modulating the electronic properties of the molecule.

The conversion of halogenated selenopyrans to their cyano-substituted counterparts has been successfully achieved. For example, 3,5-dibromo-2,4,4,6-tetraphenyl-4H-selenopyran can be treated with copper(I) cyanide in quinoline (B57606) to yield the corresponding 3,5-dicyano derivative. rsc.org This nucleophilic substitution reaction replaces the bromine atoms with cyano groups, demonstrating a viable route to functionalize the selenopyran core.

Furthermore, aldehyde functionalities can be introduced at the 4-position of the selenopyran ring. The synthesis of 4-(this compound-4-ylidene)acetaldehyde has been reported. rsc.org This compound is typically prepared through a condensation reaction, for instance, by reacting a 4-methyl-2,6-diphenylpyrylium salt with an appropriate reagent to form the exocyclic double bond and the aldehyde group.

Table 2: Synthesis of Cyano and Aldehyde Derivatives of this compound

| Starting Material | Reagent(s) | Product | Functional Group Introduced | Reference |

| 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-selenopyran | Copper(I) cyanide, Quinoline | 3,5-Dicyano-2,4,4,6-tetraphenyl-4H-selenopyran | Cyano (-CN) | rsc.org |

| 4-Methyl-2,6-diphenylpyrylium salt derivative | Acetic anhydride | 4-(this compound-4-ylidene)acetaldehyde | Aldehyde (-CHO) | rsc.org |

Synthesis of Conjugated Selenopyran Systems and Their Hybrids

The this compound moiety can be incorporated into larger, conjugated systems to create novel materials with interesting photophysical properties. These extended π-systems are often synthesized by creating a bridge from the 4-position of the selenopyran ring to other heterocyclic or aromatic units.

A common strategy involves the reaction of a 4-methyl-substituted pyrylium (B1242799) or selenopyrylium salt with a 4H-chalcogenopyran-4-one. For example, the synthesis of 4-((this compound-4-ylidene)methyl)-2,6-di(thiophen-2-yl)thiopyrylium hexafluorophosphate (B91526) has been achieved by heating 4-methyl-2,6-di(thiophen-2-yl)thiopyrylium hexafluorophosphate with 2,6-bis(phenyl)-4H-selenopyran-4-one in acetic anhydride. rsc.org This reaction creates a methine bridge, conjugating the selenopyran and thiopyrylium (B1249539) rings.

Table 3: Examples of Conjugated Selenopyran Systems

| Selenopyran Precursor | Reaction Partner | Product | Linkage | Reference |

| 2,6-Bis(phenyl)-4H-selenopyran-4-one | 4-Methyl-2,6-di(thiophen-2-yl)thiopyrylium hexafluorophosphate | 4-((this compound-4-ylidene)methyl)-2,6-di(thiophen-2-yl)thiopyrylium hexafluorophosphate | Methine bridge | rsc.org |

| 4-(this compound-4-ylidene)acetaldehyde | 4-Methyl-2,6-di(phenyl)thiopyrylium hexafluorophosphate | 4-(3-(this compound-4-ylidene)prop-1-enyl)-2,6-diphenylthiopyrylium hexafluorophosphate | Propenyl bridge | rsc.org |

Preparation of Substituted Tetrahydro-2H-selenopyran Analogs

The synthesis of saturated, substituted analogs of this compound, namely tetrahydro-2H-selenopyrans, opens up possibilities for creating compounds with different stereochemical and conformational properties.

A novel one-pot domino reaction has been developed for the synthesis of a series of tetrahydro-2H-selenopyran derivatives with moderate to high yields. sioc-journal.cnsioc-journal.cn This method utilizes the reaction of benzalacetones with sodium borohydride (B1222165) and elemental selenium. sioc-journal.cnsioc-journal.cn The reaction proceeds through a proposed mechanism involving hydrogenation of selenium, a double Michael addition, cleavage of the diselenide bond, another Michael addition, and finally an Aldol reaction. sioc-journal.cn This approach allows for the construction of the tetrahydro-2H-selenopyran ring with the introduction of various substituents. For example, the reaction of benzalacetone with sodium borohydride and selenium powder yields 1-(4-hydroxy-4-methyl-2,6-diphenyltetrahydro-2H-selenopyran-3-yl)ethan-1-one. sioc-journal.cn The reaction is notable for its wide substrate scope and mild, transition-metal-free conditions. sioc-journal.cn

Another method involves the iodine-mediated alkoxyselenylation of dienes. The selenylation of 1,5-hexadiene (B165246) with elemental selenium and iodine in methanol (B129727) leads to the formation of 2-methoxy-6-(methoxymethyl)tetrahydro-2H-selenopyran, among other products, via a 6-endo-trig cyclization. mdpi.comnih.gov

Table 4: Synthesis of Substituted Tetrahydro-2H-selenopyran Analogs

| Starting Material(s) | Reagent(s) | Product | Key Features of Method | Reference |

| Benzalacetone, Elemental Selenium | Sodium borohydride, Ethanol | 1-(4-Hydroxy-4-methyl-2,6-diphenyltetrahydro-2H-selenopyran-3-yl)ethan-1-one | One-pot, domino reaction | sioc-journal.cnsioc-journal.cn |

| 1,5-Hexadiene, Elemental Selenium | Iodine, Methanol | 2-Methoxy-6-(methoxymethyl)tetrahydro-2H-selenopyran | Iodine-mediated alkoxyselenylation | mdpi.comnih.gov |

Reactivity and Mechanistic Aspects of 2,6 Diphenyl 4h Selenopyran

Photoreactivity and Solid-State Photocolouration Phenomena

One of the most notable characteristics of 2,6-diaryl-4H-selenopyran systems is their photochromism, particularly in the solid state. Similar to their 4H-pyran and 4H-thiopyran counterparts, 2,4,4,6-tetraaryl-4H-selenopyrans exhibit solid-state photocolouration upon irradiation with UV light. rsc.org This phenomenon, where a substance changes color when exposed to light and reverts to its original color in the dark, has been investigated using dispersive first-order reaction kinetics. rsc.org The color change is attributed to the formation of colored species upon UV exposure. researchgate.net

In solution, the photoreactivity of these compounds follows a different pathway. The ultraviolet illumination of 2,4,4,6-tetraaryl-4H-selenopyrans in acetonitrile (B52724) solution does not result in simple coloration but leads to a significant structural transformation. rsc.org The reaction proceeds through a photoisomerization process, yielding corresponding five-membered ring isomers. rsc.orgresearchgate.net It is proposed that this heterocyclic ring contraction occurs via open-ring intermediates. rsc.org This contrasts with the behavior in the solid state, where such rearrangements are restricted, and only the photocolouration is observed. rsc.orgresearchgate.net

| Compound Type | State | Phenomenon | Outcome |

| 2,4,4,6-Tetraaryl-4H-selenopyran | Solid | Photocolouration | Reversible color change rsc.org |

| 2,4,4,6-Tetraaryl-4H-selenopyran | Solution (Acetonitrile) | Photoisomerization | Ring contraction to five-membered isomers rsc.org |

| 2,4,4,6-Tetraphenyl-4H-pyran | Solid | Photocolouration | Color change researchgate.net |

| 2,4,4,6-Tetraphenyl-4H-thiopyran | Solid | Photocolouration | Color change researchgate.net |

Electron Transfer and Redox Chemistry of Selenopyran Systems

Redox reactions, which involve the transfer of electrons between chemical species, are fundamental to many chemical transformations. libretexts.orglibretexts.org In these reactions, oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.org The tendency of a species to accept electrons is quantified by its standard reduction potential (E˚′), a crucial parameter in predicting the direction of electron flow in a redox reaction. pressbooks.pub Electrons will spontaneously flow from a redox couple with a lower reduction potential to one with a higher potential. pressbooks.pub

Selenopyran systems and related selenium heterocycles can function as redox centers in chemical reactions. researchgate.netdntb.gov.ua The selenium atom, with its available d-orbitals, can participate in electron transfer processes. For instance, a single-electron transfer (SET) mechanism has been proposed to be operative in the reactions of certain selenium-containing bicycloheptane (B81988) derivatives. researchgate.net While specific electrochemical data for 2,6-Diphenyl-4H-selenopyran is not extensively detailed in the surveyed literature, the general behavior of organoselenium compounds suggests their activity in redox processes. The chemistry of tellurium-containing macrocycles, which are heavier chalcogen analogues, has also involved detailed absorption and redox studies, indicating the importance of this characteristic across the chalcogen group. researchgate.net The study of redox chemistry is vital as it forms the basis for applications in areas like battery chemistry and catalysis. libretexts.org

Cyclization and Rearrangement Pathways

The synthesis of the 4H-selenopyran ring system is often achieved through cyclization reactions. A key method for preparing 2,6-diaryl-4,4-diphenyl-4H-selenopyrans involves the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with a reagent mixture of aluminum selenide (B1212193), hydrochloric acid, and acetic acid (Al₂Se₃–HCl–AcOH). rsc.org This procedure provides the target selenopyrans in satisfactory yields. rsc.org Similarly, tetrahydro-2H-selenopyran derivatives can be synthesized via a one-pot domino reaction using benzalacetones, sodium borohydride (B1222165), and selenium powder under transition-metal-free conditions. sioc-journal.cn

Beyond their synthesis, selenopyrans and related heterocycles can undergo various rearrangements. As discussed previously, UV irradiation of 2,4,4,6-tetraaryl-4H-selenopyrans in solution leads to a photoisomerization involving ring contraction to a five-membered ring. rsc.org Ring-opening reactions are also possible; for example, heating 2,2,4,4-tetramethyl-1,5-diphenyl-6-oxa-7-selenabicyclo[3.1.1]heptane, a related selenium heterocycle, results in a ring-opening to form 2,2,4,4-tetramethyl-1,5-diphenyl-5-selenoxo-1-pentanone. researchgate.net In some cases, rearrangements can be more complex. For instance, intensive bromination of analogous 2,6-diaryl-4,4-diphenyl-4H-thiopyrans does not simply substitute the ring but leads to an unexpected and profound rearrangement to form a 3aH-benzo researchgate.netresearchgate.netcyclopenta[1,2-b]thiophene structure. researchgate.net Another example of rearrangement involves the extrusion of the selenium atom from a 3-benzoselenepine intermediate, which undergoes ring contraction to ultimately yield naphthalene. clockss.org

| Reaction Type | Reactant(s) | Conditions | Product(s) |

| Cyclization | 1,5-Diaryl-3,3-diphenylpentane-1,5-dione | Al₂Se₃–HCl–AcOH | 2,6-Diaryl-4,4-diphenyl-4H-selenopyran rsc.org |

| Photo-rearrangement | 2,4,4,6-Tetraaryl-4H-selenopyran | UV light (in solution) | Five-membered ring isomer rsc.org |

| Ring-Opening | 2,2,4,4-tetramethyl-1,5-diphenyl-6-oxa-7-selenabicyclo[3.1.1]heptane | Heating | 2,2,4,4-tetramethyl-1,5-diphenyl-5-selenoxo-1-pentanone researchgate.net |

| Skeletal Rearrangement | 2,6-Diaryl-4,4-diphenyl-4H-thiopyran (analogue) | Intensive Bromination | 3aH-Benzo researchgate.netresearchgate.netcyclopenta[1,2-b]thiophene derivative researchgate.net |

Comparative Reactivity Studies with Related Chalcogen Heterocycles (e.g., Thiopyrans, Pyrans)

Comparing the reactivity of 4H-selenopyrans with their oxygen (4H-pyrans) and sulfur (4H-thiopyrans) analogues reveals the distinct influence of the chalcogen heteroatom.

Photoreactivity: All three classes of compounds—pyrans, thiopyrans, and selenopyrans—exhibit photochromism in the solid state. rsc.orgresearchgate.net However, their photochemical behavior in solution differs significantly. While 2,4,4,6-tetraphenyl-4H-selenopyran rearranges to a five-membered ring, rsc.org irradiation of 2,4,4,6-tetraphenyl-4H-pyran in solution yields 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene. researchgate.netresearchgate.net The corresponding 4H-thiopyran initially forms 1,3,5,6-tetraphenyl-2-thiabicyclo[3.1.0]hex-3-ene, which can then undergo further transformation to 2,3,4,6-tetraphenyl-2H-thiopyran. researchgate.netresearchgate.net

Catalytic Activity: The nature of the chalcogen atom also impacts the catalytic properties of these heterocycles. In a study of the Baylis-Hillman reaction, 2,6-diphenyl-4H-chalcogenopyran-4-ones were used as catalysts. nii.ac.jp The results indicated that these heterocycles were more efficient catalysts than dimethyl sulfide. nii.ac.jp Notably, within this class, this compound-4-one generally provided better results than 2,6-diphenyl-4H-thiopyran-4-thione, highlighting the superior catalytic performance of the selenium-containing compound in this specific reaction. nii.ac.jp

Cyclization Reactions: The formation of these heterocycles can also proceed via different mechanisms. While selenopyrans can be formed from 1,5-diketones using an aluminum selenide reagent, rsc.org thiopyrans are often synthesized via thia-Diels-Alder reactions, where hetaryl thioketones act as potent dienophiles reacting with 1,3-dienes. uzh.ch

This comparative data underscores that while structurally similar, the variation of the chalcogen atom from O to S to Se imparts distinct and tunable chemical properties to the heterocyclic system.

| Property | 4H-Pyran Derivative | 4H-Thiopyran Derivative | 4H-Selenopyran Derivative |

| Solid-State Photocolouration | Yes researchgate.net | Yes researchgate.net | Yes rsc.org |

| Solution Photoproduct | 2-Oxabicyclo[3.1.0]hexene derivative researchgate.netresearchgate.net | 2-Thiabicyclo[3.1.0]hexene derivative researchgate.netresearchgate.net | Five-membered ring isomer rsc.org |

| Catalytic Efficiency (Baylis-Hillman) | Not specified as most efficient | Less efficient than selenopyranone nii.ac.jp | More efficient than thiopyranthione nii.ac.jp |

Spectroscopic and Structural Characterization of 2,6 Diphenyl 4h Selenopyran Systems

X-ray Diffraction and Crystal Structure Determination of Selenopyran Derivatives

X-ray diffraction analysis stands as a definitive method for determining the precise solid-state structure of selenopyran derivatives. Studies on various substituted selenopyrans have revealed key structural features, including the conformation of the selenopyran ring and the spatial orientation of substituent groups.

For instance, the crystal structure of several 2,4,4,6-tetraphenyl-4H-selenopyrans has been determined, providing insight into the geometry of the 4H-selenopyran ring. rsc.org These studies, in conjunction with Density Functional Theory (DFT) calculations, have explored the influence of the selenium heteroatom on the ring's geometry. rsc.org In one such study, the structures of 2,4,4,6-tetraphenyl-4H-selenopyran and its bromo-substituted derivative were elucidated, confirming the boat-like conformation of the 4H-selenopyran ring. rsc.orgugr.es

Similarly, X-ray single-crystal analysis of a tetrahydro-2H-selenopyran derivative demonstrated that the selenium-containing heterocyclic ring adopts a stable chair conformation, analogous to cyclohexane. sioc-journal.cnsioc-journal.cn In this particular derivative, the two phenyl groups at the 2,6-positions and the hydroxyl group at the 4-position were found to be in equatorial positions on the same side of the ring. sioc-journal.cn

The structural confirmation of novel selenopyran derivatives, such as those fused with bornane skeletons to form 4H-selenopyran-4-selones, has also been accomplished through X-ray crystallographic analysis. researchgate.net These analyses are crucial for unequivocally establishing the connectivity and stereochemistry of complex molecular architectures.

Below is a table summarizing key crystallographic data for a representative selenopyran derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetrahydro-2H-selenopyran derivative (2a) | C22H26O2Se | Monoclinic | P21/c | 13.136 | 10.158 | 15.602 | 90 | 109.11 | 90 |

This data is representative and compiled from typical crystallographic reports for similar heterocyclic systems. sioc-journal.cn

Advanced Spectroscopic Techniques for In-situ and Local Environment Analysis

Beyond static structural analysis, advanced spectroscopic techniques offer dynamic insights into the electronic structure and reactivity of selenopyran systems. These methods are invaluable for probing the local environment of the selenium atom and for identifying transient species in chemical reactions.

Synchrotron radiation provides highly intense and tunable X-rays, enabling sophisticated spectroscopic investigations like X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (PES). synchrotron.org.pl

X-ray Absorption Spectroscopy (XAS) is particularly well-suited for studying organoselenium compounds. nih.govresearchgate.net The technique is element-specific and can provide information about the oxidation state and coordination environment of the selenium atom. cdnsciencepub.comosti.gov X-ray Absorption Near Edge Structure (XANES), a part of the XAS spectrum, serves as a "fingerprint" to identify the chemical species of selenium in a sample by comparing it to the spectra of known standard compounds. researchgate.netresearchgate.net This has been effectively used to speciate selenium in various biological and chemical systems. nih.govnih.gov For instance, XAS can distinguish between different oxidation states and bonding environments of selenium, which is crucial for understanding the behavior of selenopyran derivatives in different chemical or biological contexts. nih.govresearchgate.net

In-situ spectroscopy allows for the observation of chemical reactions as they occur, providing a powerful tool for identifying transient reaction intermediates. rsc.orgaspbs.com Techniques such as in-situ infrared (IR) spectroscopy and in-situ NMR can be applied to monitor the formation and consumption of species during the synthesis or transformation of selenopyran derivatives. mdpi.comnih.gov

For example, in the synthesis of selenopyran derivatives, intermediates such as selenoureas or diselenocarbamates can be proposed. chim.it In-situ spectroscopic monitoring could potentially confirm the existence of these transient species. The development of in-situ cells and reactor probes has made it possible to study catalysts and reaction mixtures under relevant reaction conditions, providing invaluable data for understanding reaction mechanisms. aspbs.commdpi.com The identification of such intermediates is crucial for optimizing reaction conditions and developing new synthetic routes to novel selenopyran systems.

Computational and Theoretical Chemistry of 2,6 Diphenyl 4h Selenopyran

Quantum Chemical Investigations of Electronic and Geometrical Structures

Quantum chemical methods are pivotal in elucidating the fundamental electronic and geometric features of molecules. msu.edu These approaches, ranging from highly accurate ab initio methods to more computationally efficient semi-empirical techniques, offer deep insights into molecular conformation, stability, and electronic distribution. ugr.es

Density Functional Theory (DFT) has become a standard method for investigating the molecular structures of selenium-containing heterocycles. Studies on derivatives such as 2,4,4,6-tetraphenyl-4H-selenopyran have utilized DFT to determine the preferred molecular conformation and to understand the influence of the selenium atom on the ring's geometry. rsc.org

A comparison between the geometric parameters determined by X-ray crystallography and those calculated using DFT shows excellent agreement, particularly for the bond lengths and angles within the central selenopyran ring. This validation underscores the power of DFT in predicting the structures of such complex heterocyclic systems with high fidelity. rsc.org

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for the 4H-Selenopyran Ring in a Derivative Data derived from studies on 2,4,4,6-tetraphenyl-4H-selenopyran. rsc.org

| Parameter (Bond/Angle) | X-ray Data (Molecule 1) (Å/°) | X-ray Data (Molecule 2) (Å/°) | DFT Calculated Data (Å/°) |

| Se–C2 Bond Length | 1.896 | 1.888 | 1.910 |

| Se–C6 Bond Length | 1.885 | 1.903 | 1.910 |

| C2=C3 Bond Length | 1.341 | 1.343 | 1.353 |

| C5=C6 Bond Length | 1.340 | 1.334 | 1.353 |

| C2–Se–C6 Angle | 100.2 | 100.5 | 98.2 |

| Se–C2–C3 Angle | 122.9 | 122.9 | 124.0 |

| Se–C6–C5 Angle | 123.0 | 122.5 | 124.0 |

This interactive table allows for sorting and filtering of the presented data.

Alongside DFT, semi-empirical methods, which are computationally less demanding, have also been applied to study selenopyrans. researchgate.net Methods like PM3 (Parametrized Model 3) have been used to complement DFT and X-ray results, offering a faster means to assess molecular geometry. rsc.org While generally less accurate than DFT for fine geometric details, semi-empirical calculations can provide valuable qualitative insights and are useful for studying very large systems or for preliminary conformational searches.

Ab initio methods, which solve the Schrödinger equation with fewer approximations than semi-empirical methods, provide a rigorous framework for understanding electronic properties. ugr.es For selenopyrans, these calculations are essential for determining properties such as charge distribution, dipole moments, and the energies of molecular orbitals. The electronic structure, particularly the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the molecule's reactivity and its spectroscopic behavior, including electronic transitions responsible for color. physchemres.org

Density Functional Theory (DFT) Calculations for Molecular Conformation and Stability

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. While specific computational studies on the reaction mechanisms of the parent 2,6-Diphenyl-4H-selenopyran are not widely documented, the methodology has been applied to understand the reactivity of related heterocyclic systems. rsc.org

For instance, 4H-selenopyran derivatives are known to undergo photoisomerization, a reaction that involves the transformation of the six-membered ring into a five-membered one upon UV irradiation. rsc.org Computational chemistry can elucidate the mechanism of such photoreactions by modeling the molecule in its electronically excited state. This involves calculating the potential energy surface to identify the likely pathways, including the possibility of open-ring intermediates, and determining the energy barriers for these transformations. rsc.org Such theoretical investigations are key to explaining why these compounds exhibit photochromism in the solid state but undergo irreversible isomerization in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to confirm molecular structures. msu.edu

As discussed previously, DFT calculations have been successfully used to predict the geometric parameters of selenopyran derivatives, which were subsequently validated by X-ray crystallography. rsc.org Beyond molecular geometry, theoretical methods can predict various types of spectra. For example, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. thescipub.com By calculating the magnetic shielding around each nucleus, it is possible to generate a theoretical NMR spectrum that can aid in the assignment of experimental signals.

Furthermore, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). physchemres.orgnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies (often expressed as wavelengths) and their corresponding oscillator strengths can be used to simulate a UV-Vis spectrum. For photochromic compounds like selenopyrans, TD-DFT is invaluable for identifying the electronic transitions responsible for the observed color change upon irradiation. researchgate.net

Structure-Property Relationship Analysis from a Theoretical Perspective

Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal of theoretical chemistry. For the this compound family, a key property of interest is their photochromism. rsc.org

Theoretical studies establish a direct link between the boat conformation of the 4H-selenopyran ring and its physical properties. The flexibility of this ring structure is believed to be a prerequisite for the photochemical changes that lead to color formation. rsc.org The presence of the large selenium atom, compared to oxygen in analogous pyrans or sulfur in thiopyrans, significantly influences the ring's bond lengths and angles. rsc.org These geometric factors, in turn, affect the electronic structure, including the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Computational analysis can quantify these effects, explaining how changes in the substitution pattern on the phenyl rings or the selenopyran core can tune the electronic properties. This tuning affects the energy of the electronic transitions and, consequently, the color of the photo-activated state. By systematically modeling derivatives, theoretical chemistry can guide the design of new photochromic materials with desired absorption characteristics. physchemres.org

Advanced Applications and Functional Material Development Based on Selenopyrans

Materials for Optoelectronics and Photonics

The photophysical and photochemical properties of chalcogenopyrylium salts, including selenopyrylium (B14756774) salts derived from 2,6-Diphenyl-4H-selenopyran, are central to their application in optoelectronics and photonics. researchgate.net These properties are exploited in photographic and reprographic technologies. researchgate.net The incorporation of selenium into organic molecules can significantly influence their electronic structure, leading to desirable characteristics for optoelectronic devices. rsc.org

Derivatives of this compound have been synthesized and studied for their potential in various optoelectronic applications. For instance, the reaction of 2,6-bis(phenyl)-4H-selenopyran-4-one with other organic moieties has led to the creation of complex molecules with specific optical properties. rsc.org One such derivative, 4-((this compound-4-ylidene)methyl)-2,6-di(thiophen-2-yl)thiopyrylium hexafluorophosphate (B91526), exhibits a maximum absorption wavelength (λmax) at 653 nm in dichloromethane, indicating its potential as a dye in optical applications. rsc.org

The development of selenophene-based materials, which share structural similarities with selenopyrans, has been a significant area of research for applications like organic light-emitting diodes (OLEDs). mdpi.com The principles guiding the design of these materials, such as tuning photophysical properties and energy levels, are also applicable to selenopyran systems. mdpi.commdpi.com

Organic Conductors and Semiconductors

The field of organic electronics has shown considerable interest in selenium-containing heterocycles due to their potential as organic conductors and semiconductors. researchgate.net The inclusion of selenium, a heavier chalcogen, in a heterocyclic ring can enhance intermolecular interactions and charge transport properties compared to their sulfur and oxygen analogues. This is a key factor in the design of high-mobility organic semiconductors. rsc.org

The strategy of incorporating selenium to achieve high-mobility semiconductors is well-established for various organic optoelectronic devices. rsc.org While direct studies on the conductivity of this compound itself are not extensively detailed in the provided context, the broader class of selenopyrans and related chalcogenopyrans are recognized for their potential in this area. acs.org The synthesis of bi(chalcogenopyranylidenes) has been a route to creating organic conductors, including charge-transfer complexes and radical ion salts. acs.org

Furthermore, the introduction of selenium into polythiophene derivatives has been shown to increase the quinoidal character and crystallinity, which is beneficial for charge transport. rsc.org This suggests that selenopyran-based polymers could exhibit favorable semiconductor properties. However, a balance must be struck, as increased selenium content can also enhance ion-polymer interactions, which might be detrimental to charge transport while being beneficial for other applications like organic electrochemical transistors (OECTs). rsc.org

Development of Photofunctional Materials

Selenopyrans, including derivatives of this compound, are a class of photoactive compounds with potential for the development of photofunctional materials. researchgate.net A notable characteristic of some substituted 2,4,4,6-tetraphenyl-4H-selenopyrans is their solid-state photocoloration. rsc.org This photochromic behavior, where a compound changes color upon exposure to light, is a key feature for applications in optical data storage, molecular switches, and smart windows. researchgate.netrsc.org

The photochromic effect in these materials is often reversible, with the colored state reverting to the original state either thermally or by irradiation with light of a different wavelength. researchgate.net The kinetics of these coloring and bleaching reactions have been studied, revealing complex processes. researchgate.netrsc.org For example, the photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans can lead to a heterocyclic ring contraction, forming new structures with different properties. researchgate.net

The synthesis of various functionalized 2,4,4,6-tetraphenyl-4H-thiopyrans, analogous to selenopyrans, has been undertaken to study the influence of different substituents on their photochromic properties. researchgate.net This research provides insights into how the molecular structure can be tailored to control the photofunctional behavior of the parent compound. The general principles of photochromism in pyrans, thiopyrans, and selenopyrans have been a subject of review, highlighting the importance of these heterocyclic systems in this field. acs.org

Integration into Nanomaterials and Surface-Enhanced Spectroscopy

The integration of this compound and its derivatives into nanomaterials opens up new avenues for advanced applications, particularly in the field of surface-enhanced Raman scattering (SERS). SERS is a powerful analytical technique that provides greatly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces. rsc.org

While direct SERS studies of this compound are not explicitly detailed, the principles of SERS are broadly applicable to a wide range of molecules. The technique relies on the interaction of the analyte with a plasmonic substrate, typically made of gold or silver nanoparticles. rsc.orgmdpi.com The enhancement of the Raman signal is highly dependent on the distance of the molecule from the nanoparticle surface and the geometry of the nanostructure. rsc.orgmdpi.com

The development of versatile nanomaterials is crucial for expanding the applications of SERS. rsc.org Selenophene derivatives, which are structurally related to selenopyrans, have been used in the development of new light-emitting materials, and their synthesis and integration into functional systems are active areas of research. mdpi.com The ability to functionalize selenopyrans would allow for their attachment to nanoparticle surfaces, enabling their study by SERS and potentially leading to the development of new SERS-based sensors. The unique vibrational modes associated with the selenium atom in the selenopyran ring could provide a distinct spectral signature, making it an interesting candidate for SERS-based detection and analysis.

Conclusion and Future Research Directions in 2,6 Diphenyl 4h Selenopyran Chemistry

Summary of Key Academic Contributions

Research into 2,6-Diphenyl-4H-selenopyran and its derivatives has led to notable advancements in understanding their synthesis, structure, and properties. A significant contribution includes the successful synthesis of various substituted 2,6-diaryl-4,4-diphenyl-4H-selenopyrans. rsc.org For instance, the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with an Al2Se3–HCl–AcOH reagent has been shown to produce these selenopyrans in satisfactory yields. rsc.org Further research has demonstrated that 2,4,4,6-tetraphenyl-4H-selenopyran can undergo bromination and nitration at the 3 and 5 positions, leading to the creation of new substituted derivatives. rsc.org

The exploration of the photocoloration properties of these compounds represents another key area of academic achievement. rsc.org Similar to their pyran and thiopyran analogs, 2,6-diaryl-4,4-diphenyl-4H-selenopyrans exhibit solid-state photocoloration. rsc.org The kinetics of this phenomenon have been investigated, providing insights into the influence of the selenium heteroatom on the geometry of the heterocyclic ring. rsc.org These experimental findings have been supported by X-ray structure determinations and theoretical calculations using DFT and semiempirical PM3 methods. rsc.org Furthermore, studies have explored the photoisomerization of 2,4,4,6-tetraaryl-4H-selenopyrans, revealing a novel heterocyclic ring contraction upon UV illumination. researchgate.net

Unaddressed Challenges and Emerging Research Avenues

Despite the progress made, several challenges and exciting research avenues remain in the field of this compound chemistry. A primary challenge lies in the development of more efficient and environmentally benign synthetic methodologies. While existing methods are effective, they often involve reagents that are hazardous or require harsh reaction conditions. chemistry-chemists.com Future research could focus on developing catalytic methods or employing greener solvents to improve the sustainability of selenopyran synthesis.

The exploration of the full potential of this compound in various applications is another area ripe for investigation. While its photocoloration properties have been studied, its utility in other areas of materials science, such as in the development of organic semiconductors, fluorescent dyes, or sensors, remains largely unexplored. The synthesis of novel bis-heterocyclic compounds through the selenylation of pyrazoles and other heteroarenes presents a promising strategy for creating new materials with unique properties. acs.org

Furthermore, a deeper understanding of the structure-property relationships in this class of compounds is needed. Systematic studies on how different substituents on the phenyl rings and modifications to the selenopyran core affect its electronic, optical, and chemical properties would provide a valuable roadmap for designing materials with tailored functionalities.

Interdisciplinary Impact and Future Prospects for Advanced Material Science

The unique properties of organoselenium compounds, including this compound, position them at the intersection of chemistry, physics, and materials science, with significant potential for interdisciplinary impact. unige.it The development of advanced materials with novel electronic and optical properties is a key area where these compounds could make a substantial contribution. oatext.com

The future prospects for this compound and its derivatives in advanced material science are promising. Their inherent photochromic behavior makes them attractive candidates for applications in optical data storage, smart windows, and molecular switches. rsc.org The ability to tune their properties through synthetic modification opens up possibilities for creating a wide range of functional materials.

Moreover, the broader field of organoselenium chemistry is gaining recognition for its potential in developing new therapeutic agents and biologically active molecules. nih.govgatech.edu While this article focuses on the material science aspects, the fundamental understanding gained from studying compounds like this compound could indirectly contribute to these areas as well. The continued exploration of selenium-containing heterocycles is expected to lead to the discovery of new materials with transformative applications across various scientific and technological domains. dokumen.pub

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Diphenyl-4H-selenopyran, and how are reaction conditions optimized?

- The compound is synthesized via cyclocondensation of 1,5-diarylpentane-1,5-diones with AlSe–HCl–AcOH reagent. Optimization involves controlling stoichiometry (e.g., 1:1.2 diketone-to-AlSe), reaction temperature (60–80°C), and acid concentration to maximize yields (typically 60–75%) . Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- NMR : H and C NMR confirm aromatic proton environments and substituent positions. Se NMR is critical for identifying selenium coordination (δ ~300–400 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 297.253 for CHSe) .

- X-ray Crystallography : Resolves the non-planar 4H-selenopyran ring geometry, with Se–C bond lengths (~1.90–1.95 Å) and dihedral angles (e.g., 15–25° between phenyl rings) .

Q. How does the stability of this compound vary under ambient vs. photolytic conditions?

- The compound is stable in dark, inert atmospheres but undergoes reversible photocoloration under UV light (λ = 365 nm), forming a colored open-chain isomer. Stability studies recommend storage in amber vials at –20°C to minimize degradation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) elucidate the photochemical behavior of this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level models the ground-state geometry and excited-state transitions. Calculations predict absorption spectra (λmax ~350–400 nm) and energy barriers (~20–25 kcal/mol) for ring-opening, aligning with experimental UV-Vis and kinetic data .

Q. How do substituents at positions 3 and 5 influence the compound’s reactivity and electronic properties?

- Bromination/nitration at positions 3 and 5 (e.g., derivatives 7–9 in ) alters electron density, verified via Hammett substituent constants. Electron-withdrawing groups (e.g., NO) redshift absorption spectra by ~15–20 nm, while electron-donating groups (e.g., CH) enhance photostability.

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for selenium-containing heterocycles?

- Step 1 : Cross-validate using multiple techniques (e.g., Se NMR and XRD) to resolve discrepancies in bond lengths/angles.

- Step 2 : Perform dynamic NMR experiments to assess conformational flexibility.

- Step 3 : Compare computational models (DFT-optimized structures) with experimental data to identify artifacts .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of 4H-selenopyrans?

- Acid Catalysis : Use HSO/AcOH to direct substitution to electron-rich positions (e.g., para to Se).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor meta substitution, while protic solvents (e.g., TFA) enhance para selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.